(1R)-Camphoric anhydride
Description
Significance of Chiral Monoterpenoids as Chiral Pool Materials in Modern Organic Chemistry
Chiral monoterpenoids, a class of naturally occurring C10 compounds, represent a cornerstone of the "chiral pool," a collection of readily available, enantiopure substances provided by nature. researchgate.netnih.gov Alongside amino acids and carbohydrates, these terpenes offer a cost-effective and sustainable starting point for the synthesis of complex chiral molecules, including natural products and pharmaceuticals. nih.govescholarship.org The appeal of chiral monoterpenoids lies in their structural diversity, inherent chirality, and the frequent availability of both enantiomeric forms. researchgate.netresearchgate.net
These compounds, derived from isoprene (B109036) units, feature a wide array of carbocyclic frameworks and oxidation patterns. escholarship.org This structural richness allows synthetic chemists to select a starting material that already contains some of the desired stereochemical features of the target molecule, thereby reducing the number of synthetic steps and avoiding the need for often challenging enantioselective reactions. escholarship.org The use of these "chiral pool terpenes" has a long and successful history in the total synthesis of complex natural products. nih.govacs.org
Strategic Importance of (1R)-Camphoric Anhydride (B1165640) as a Building Block for Stereoselective Transformations
Within the diverse family of chiral monoterpenoids, (1R)-camphoric anhydride holds a position of strategic importance. Its rigid structure and well-defined stereochemistry make it an excellent chiral auxiliary, a molecule that can be temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. ontosight.ai After the desired stereocenter has been established, the auxiliary can be removed and often recycled.
The anhydride functionality of this compound provides a reactive handle for its attachment to a substrate molecule. ontosight.ai The steric bulk of the camphor (B46023) skeleton then effectively shields one face of the reactive center, directing the approach of incoming reagents to the opposite face and thereby inducing high levels of diastereoselectivity. This strategy has been successfully employed in a variety of stereoselective transformations.
Evolution of Research on Camphor-Derived Chiral Scaffolds in Asymmetric Synthesis
The use of camphor and its derivatives in asymmetric synthesis has a rich history, evolving from simple chiral auxiliaries to sophisticated organocatalysts. Camphor's commercial availability in both enantiomeric forms has been a significant driver of this research. nih.gov
Early work focused on the use of camphor-derived auxiliaries, such as camphorsultam, to control the stereochemistry of a wide range of reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations. nih.govacs.org These auxiliaries proved to be highly effective, offering predictable and high levels of stereocontrol.
More recently, the focus has shifted towards the development of camphor-based organocatalysts. nih.govresearchgate.net These small organic molecules, which incorporate the rigid camphor scaffold, can catalyze asymmetric reactions with high efficiency and enantioselectivity. organic-chemistry.org The development of camphor-derived N-heterocyclic carbenes (NHCs) and thiourea (B124793) organocatalysts exemplifies this trend. nih.govorganic-chemistry.org These catalysts have found application in a variety of important transformations, including the Stetter reaction and Michael additions. researchgate.netorganic-chemistry.org The evolution of research in this area continues to expand the synthetic utility of the camphor scaffold, solidifying its status as a privileged structure in asymmetric synthesis. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m0/s1 |
InChI Key |
VFZDNKRDYPTSTP-TYICEKJOSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)C(=O)OC2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1r Camphoric Anhydride and Its Enantiomers
Classical Preparative Routes from Camphoric Acid
The most direct and traditional methods for synthesizing camphoric anhydride (B1165640) involve the dehydration of the corresponding camphoric acid. These methods are well-established and rely on common laboratory reagents to effect the intramolecular cyclization.
Dehydration by Acetic Anhydride
The dehydration of camphoric acid using acetic anhydride is a standard method for the formation of the cyclic anhydride. This process involves heating camphoric acid in an excess of acetic anhydride. The acetic anhydride serves as both a dehydrating agent and a solvent for the reaction. The reaction proceeds by nucleophilic acyl substitution, where one of the carboxylic acid groups attacks the other, which has been activated by the acetic anhydride, leading to the elimination of a molecule of water and the formation of the five-membered anhydride ring. To ensure the reaction goes to completion, the mixture is typically refluxed. chemicalbook.com The product, (1R)-camphoric anhydride, can then be isolated and purified, often by crystallization after removal of the excess acetic anhydride and acetic acid byproduct. chemicalbook.com
Dehydration with Thionyl Chloride (SOCl₂)
A highly efficient method for the synthesis of this compound from (1R,3S)-camphoric acid involves the use of thionyl chloride (SOCl₂) as the dehydrating agent. In a typical procedure, finely powdered sodium carbonate is mixed with freshly distilled thionyl chloride. chemicalbook.com A solution of camphoric acid in a mixture of anhydrous dichloromethane and dioxane is then slowly added. chemicalbook.com The resulting mixture is refluxed until the starting material is no longer detectable by thin-layer chromatography. chemicalbook.com This method provides a high yield of the desired anhydride, reportedly around 95%. chemicalbook.com The reaction proceeds through the formation of an acyl chloride intermediate, which is highly reactive and readily undergoes intramolecular nucleophilic attack by the second carboxylic acid group to form the cyclic anhydride.
| Method | Reagent | Typical Conditions | Reported Yield |
|---|---|---|---|
| Dehydration by Acetic Anhydride | Acetic Anhydride | Reflux | General method, specific yield for this compound not detailed in provided sources. |
| Dehydration with Thionyl Chloride | Thionyl Chloride (SOCl₂), Sodium Carbonate | Reflux in CH₂Cl₂/dioxane | 95% |
Advanced and Divergent Synthetic Pathways to Camphoric Anhydride
Beyond the classical dehydration of camphoric acid, several more advanced and divergent synthetic strategies have been developed. These methods often start from different precursors and employ oxidative transformations to construct the camphoric anhydride scaffold.
Oxidative Approaches from Camphorquinone
An interesting and efficient method for the synthesis of camphoric anhydride is through the unsensitized photo-oxidation of camphorquinone. researchgate.net When camphorquinone is irradiated with a high-pressure mercury lamp in a polar solvent such as alcohol under an oxygen atmosphere, it undergoes a novel photo-oxidation to yield camphoric anhydride in a high yield of 85%. researchgate.net The proposed mechanism involves the cleavage of the carbon-carbon bond between the two carbonyl groups, followed by the insertion of an oxygen atom to form the anhydride ring. researchgate.net This photochemical approach offers a clean and simple alternative to methods that may require harsh reagents. researchgate.net
Synthesis from Monoterpene Precursors (e.g., α-Pinene)
A multi-step synthesis of camphoric anhydride has been developed starting from the readily available monoterpene, α-pinene. google.com This synthetic route involves several key transformations:
Isomerization and Hydrochlorination: α-Pinene is treated with hydrogen chloride to yield 2-chlorobornane. google.com
Dehydrochlorination: The 2-chlorobornane is then subjected to dehydrochlorination using a strong base to form bornylene. google.com
Oxidation: The final step is the oxidation of bornylene with potassium permanganate in a solvent mixture, such as acetic anhydride and water, to produce camphoric anhydride. google.com
This pathway has been reported to have a high transformation efficiency, with yields of 94.2% to 98.5% for the final oxidation step. google.com
| Method | Starting Material | Key Reagents/Conditions | Reported Yield/Efficiency |
|---|---|---|---|
| Oxidative Approach | Camphorquinone | High-pressure mercury lamp, O₂, polar solvent | 85% |
| Synthesis from Monoterpene | α-Pinene | 1. HCl; 2. Strong base; 3. KMnO₄, Acetic Anhydride/H₂O | 94.2-98.5% (final oxidation step) |
| Preparation via Periodate Oxidation | Hypothetical: A vicinal diol precursor | Sodium metaperiodate (NaIO₄) | Theoretical, not experimentally reported for this specific synthesis. |
Preparation via Periodate Oxidation
While no direct synthesis of this compound using periodate oxidation has been found in the reviewed literature, this method presents a plausible synthetic strategy from a suitable precursor. Periodate oxidation, most notably the Malaprade reaction, is a well-established method for the oxidative cleavage of vicinal diols (1,2-diols) to form two carbonyl compounds.
A hypothetical synthetic route could involve a precursor containing a vicinal diol that, upon cleavage, would yield a dicarboxylic acid that could subsequently cyclize to form camphoric anhydride. For instance, a suitably substituted cyclopentane (B165970) or cyclohexane derivative with a vicinal diol at the appropriate positions could be a potential starting material. The reaction with an oxidizing agent like sodium metaperiodate (NaIO₄) would cleave the carbon-carbon bond of the diol, forming two aldehyde groups. These aldehydes could then be oxidized to carboxylic acids, which could then be induced to form the anhydride. This approach remains a theoretical possibility that could be explored in future synthetic research.
Enantiopure Synthesis and Stereochemical Control in Anhydride Formation
The synthesis of enantiopure this compound hinges on the principle of substrate control, where the stereochemistry of the final product is dictated by the chirality of the starting material. The primary route to obtaining this compound in high enantiomeric purity is through the intramolecular dehydration of its corresponding dicarboxylic acid, (1R)-(+)-camphoric acid. Camphor (B46023), a natural product, is readily available in both enantiomeric forms, making it a valuable chiral starting material for various synthetic applications. chim.it
The stereochemical integrity of the anhydride is maintained because the dehydration reaction does not affect the existing stereocenters of the camphoric acid molecule. The formation of the anhydride ring occurs at the carboxyl groups, leaving the chiral carbons untouched. Therefore, the enantiomeric purity of the resulting this compound is directly dependent on the enantiomeric purity of the (1R)-(+)-camphoric acid used.
Common methodologies for this transformation involve the use of dehydrating agents that facilitate the removal of a water molecule from the two carboxylic acid moieties.
Key Synthetic Methods:
Reaction with Acetic Anhydride: A widely used and effective method is to reflux the camphoric acid with acetic anhydride. The acetic anhydride acts as both a dehydrating agent and a solvent. The reaction is typically followed by cooling to induce crystallization of the camphoric anhydride, which can then be purified. If the product contains residual acid, it can be further purified by refluxing again in acetic anhydride, followed by concentration and washing. chemicalbook.com
Reaction with Thionyl Chloride: Another efficient method involves treating the dicarboxylic acid with thionyl chloride (SOCl₂), often in the presence of a base like sodium carbonate. chemicalbook.com The reaction is typically carried out in an inert solvent mixture, such as dichloromethane and dioxane, under reflux conditions. chemicalbook.com The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. chemicalbook.com
The same principles apply to the synthesis of the opposite enantiomer, (1S)-Camphoric anhydride, which is prepared from (1S)-(-)-camphoric acid using identical methods. The stereochemical control is absolute, provided that the starting acid is enantiomerically pure.
Table 1: Synthetic Methods for Enantiopure Camphoric Anhydride
| Reagent | Typical Conditions | Principle of Stereochemical Control | Reference |
|---|---|---|---|
| Acetic Anhydride (Ac₂O) | Refluxing the corresponding enantiopure camphoric acid in Ac₂O. | Substrate control; the reaction occurs at the carboxyl groups without affecting the chiral centers of the starting material. | chemicalbook.com |
| Thionyl Chloride (SOCl₂) | Refluxing the camphoric acid with SOCl₂ in an inert solvent (e.g., CH₂Cl₂/dioxane) with a base (e.g., Na₂CO₃). | Substrate control; the stereocenters of the camphoric acid are not involved in the anhydride formation. | chemicalbook.com |
Methodologies for Analytical Purity and Enantiomeric Excess Determination of this compound
Enantiomeric Excess (e.e.) is defined as: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively. thieme-connect.de
A variety of analytical techniques are employed to establish these parameters with high accuracy.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most prevalent and reliable method for determining the enantiomeric excess of chiral compounds. uma.esnih.gov This technique utilizes a chiral stationary phase (CSP) within the HPLC column. wikipedia.org The CSP creates a chiral environment where the two enantiomers of camphoric anhydride form transient, diastereomeric complexes with differing stabilities. wikipedia.org This difference in interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. nih.govnih.gov The ratio of the peak areas in the resulting chromatogram gives a precise measurement of the enantiomeric excess.
Polarimetry: Polarimetry is a classical method that measures the extent to which a substance rotates the plane of polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. The enantiomeric excess can be calculated by comparing the specific rotation of a sample ([α]obs) to the known specific rotation of the pure enantiomer ([α]max). masterorganicchemistry.com
e.e. (%) = ([α]obs / [α]max) x 100
While useful, this method has limitations. Its accuracy depends on the availability of a highly pure standard to determine [α]max, and the measurement can be significantly affected by the presence of other optically active impurities. thieme-connect.demasterorganicchemistry.com Furthermore, the relationship between concentration and optical rotation is not always perfectly linear. masterorganicchemistry.com
Spectroscopic Methods: Advanced spectroscopic techniques can also be used for chiral analysis. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used to determine the e.e. of chiral molecules in solution. nih.gov This method can be highly accurate and has been applied to monitor the enantiomeric excess of reactions in real-time. nih.gov
Indirect Methods (Chiral Derivatization): In indirect approaches, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard achiral analytical techniques, such as conventional HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. chiralpedia.com
Table 2: Methodologies for Purity and Enantiomeric Excess Determination
| Methodology | Principle | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. wikipedia.org | High accuracy and precision; provides direct quantification of each enantiomer. uma.es | Requires specialized and often expensive chiral columns. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. thieme-connect.de | Rapid and non-destructive. | Requires a known standard of the pure enantiomer; sensitive to optically active impurities; can be inaccurate at very high or low e.e. values. thieme-connect.demasterorganicchemistry.com |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. nih.gov | Provides direct structural and stereochemical information; can be used for real-time monitoring. nih.gov | Requires specialized instrumentation and expertise. |
| Chiral Derivatization (Indirect) | Enantiomers are converted to diastereomers, which are then analyzed by standard methods (e.g., achiral HPLC, NMR). chiralpedia.com | Allows use of common achiral analytical equipment. | Requires a suitable derivatizing agent; the reaction must proceed to completion without racemization. |
Reactivity Profiles and Organic Transformations of 1r Camphoric Anhydride
Nucleophilic Ring-Opening Reactions
The reactivity of the anhydride (B1165640) is characterized by the susceptibility of its carbonyl carbons to nucleophilic attack. The two carbonyl groups in (1R)-camphoric anhydride are sterically and electronically distinct, which often leads to regioselective reactions where the nucleophile preferentially attacks the less sterically hindered carbonyl center. publish.csiro.aupublish.csiro.au
Like other acid anhydrides, this compound can undergo hydrolysis to yield the corresponding dicarboxylic acid, (1R)-camphoric acid. This reaction involves the nucleophilic attack of water on one of the carbonyl groups, leading to the opening of the anhydride ring. ontosight.ai The process can be catalyzed by acid. For instance, related camphoric acid derivatives can be hydrolyzed using aqueous sulfuric acid at elevated temperatures (e.g., 80°C) to ensure complete reaction. This reversibility necessitates that reactions using the anhydride are often performed under anhydrous or "dry" conditions to prevent contamination from the resulting carboxylic acid. ontosight.ai
The reaction of this compound with amines is a key transformation that typically proceeds via nucleophilic acyl substitution to form amides. libretexts.org Studies have shown that these reactions are highly regioselective. Primary amines preferentially attack the less sterically hindered carbonyl group (A), leading to the formation of a single major regioisomeric product, a carboxy amide. publish.csiro.aupublish.csiro.au This regioselectivity is attributed to the steric hindrance posed by the methyl groups on the camphor (B46023) skeleton, which shields one carbonyl group more effectively than the other. nuph.edu.uaresearchgate.net
The reaction with chiral primary amines can also exhibit kinetic resolution, where one enantiomer of a racemic amine reacts faster with the chiral anhydride. publish.csiro.aupublish.csiro.au This stereoselectivity has been used to predict the absolute configurations of amines. publish.csiro.aupublish.csiro.au For example, the reaction between (1R,3S)-camphoric anhydride and phenylmethanamine proceeds smoothly at room temperature and results in the exclusive formation of the amide from the attack at the less hindered carbonyl. publish.csiro.au Similarly, reactions with substituted aromatic amines like hydroxy-, methoxy-, and ethoxy-anilines have been studied to produce various camphoranilic acids. rsc.org
| Amine Nucleophile | Primary Product | Key Finding | Reference |
|---|---|---|---|
| Primary Amines (General) | Carboxy Amide (attack at less hindered carbonyl) | The reaction is highly regioselective. | publish.csiro.aupublish.csiro.au |
| Phenylmethanamine | (1R)-1,2,2-trimethyl-3-(benzylcarbamoyl)cyclopentane-1-carboxylic acid | Demonstrated complete regioselectivity for the less hindered carbonyl group. | publish.csiro.au |
| 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones | 1,2,2-trimethyl-3-(3-R-2-oxo-2H- publish.csiro.auacs.orgresearchgate.nettriazino[2,3-c]quinazolin-6-yl)cyclopentan-1-carboxylic acids | The reaction proceeds regioselectively due to the steric effect of the methyl group. | nuph.edu.uaresearchgate.net |
| N-aryl sulfonyl ethyenediamines | Camphoric acid-based benzenesulfonamide (B165840) compounds | Used to synthesize novel fungicidal compounds. | caf.ac.cn |
While direct alkylation of the anhydride is not a typical reaction, this compound serves as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution allows for the introduction of the camphor skeleton onto an aromatic ring. organic-chemistry.orgpw.livesigmaaldrich.com In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the anhydride, which then acts as an electrophile. pw.live
The anhydride attacks an aromatic compound (arene), leading to the formation of a new carbon-carbon bond and yielding a keto acid. thieme-connect.com This process provides a method for adding a new ring structure to an aromatic compound. pw.live The resulting ketone products are deactivated towards further substitution, which prevents polysubstitution—a common issue in the related Friedel-Crafts alkylation. organic-chemistry.org This method has been used in the synthesis of various complex molecules, including precursors for bioactive compounds like piperazine (B1678402) derivatives. thieme-connect.com
Rearrangement Chemistry of Camphoric Anhydride Derivatives
The rigid bicyclic framework of the camphor skeleton provides a unique template for studying chemical rearrangements. Derivatives of camphoric anhydride have been instrumental in mechanistic investigations.
The rearrangement of α-bromocamphoric anhydride is a notable transformation that has been the subject of detailed mechanistic studies. acs.orgdss.go.thuark.edu When treated with aqueous sodium carbonate, α-bromocamphoric anhydride is converted into two primary products: camphanic acid and the rearranged product, laurolenic acid. researchgate.net
Crucially, research has demonstrated that this rearrangement does not proceed through a single, simple pathway. Instead, it is understood to follow at least two competitive mechanisms. acs.orgresearchgate.net Isotopic labeling studies, using deuterated α-bromocamphoric anhydride, have been employed to trace the movement of atoms during the rearrangement, providing insight into the complex pathways involved in the formation of laurolenic acid. researchgate.net
The non-equivalence of the two carbonyl groups in camphoric anhydride is a key factor driving regioselective transformations. As detailed in the amination section (3.1.2), nucleophilic attack is highly selective for the less sterically hindered carbonyl carbon. publish.csiro.aupublish.csiro.aunuph.edu.ua This inherent regioselectivity is a direct consequence of the steric environment created by the trimethyl-substituted cyclopentane (B165970) ring of the camphor skeleton.
This principle has been exploited in synthesis to control the formation of specific isomers. For instance, the reaction with complex amines proceeds regioselectively to yield single products, a result attributed to the significant steric influence of the gem-dimethyl group adjacent to one of the carbonyls. nuph.edu.uaresearchgate.net This selective reactivity allows this compound to be used as a reliable starting material for preparing structurally defined derivatives of camphor. journals.co.za
Electrophilic Functionalization Studies of this compound
The reactivity of cyclic anhydrides, including this compound, is largely characterized by the electrophilic nature of the carbonyl carbons. This inherent property makes them highly susceptible to nucleophilic attack, which typically results in the opening of the anhydride ring. Consequently, the use of this compound as a nucleophile in electrophilic functionalization reactions is less common and presents significant synthetic challenges.
For electrophilic substitution to occur at the α-carbon (the carbon atom adjacent to a carbonyl group), the generation of an enol or enolate intermediate is typically required. Enolates are potent nucleophiles and can react with a variety of electrophiles. In principle, treatment of this compound with a suitable base could lead to the formation of an enolate, which could then be reacted with an electrophile to achieve α-functionalization. However, the stability of the anhydride ring and the potential for competing reactions at the carbonyl carbons complicate this approach.
Despite these challenges, examples of α-functionalized camphoric anhydride derivatives have been reported. One such derivative is α-bromocamphoric anhydride. Research has shown that this compound can undergo further transformations. For instance, treatment of α-bromocamphoric anhydride with aqueous sodium carbonate leads to the formation of camphanic acid and a rearranged product, laurolenic acid. researchgate.net
Detailed and broad-ranging studies on the electrophilic functionalization of this compound are not extensively documented. The primary mode of reactivity reported in the literature involves the anhydride acting as an electrophile.
Reductive Transformations of the Anhydride Moiety
The anhydride functional group in this compound can undergo reduction using various hydride reagents, leading to the formation of either diols or lactones depending on the reducing agent's strength and the reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing both carbonyl groups of the anhydride. chim.itlibretexts.org This reaction proceeds through nucleophilic acyl substitution, followed by further reduction of the intermediate aldehyde or carboxylate, ultimately yielding (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dimethanol.
Milder reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards anhydrides compared to aldehydes and ketones. google.com However, their reactivity can be enhanced. For instance, the reduction of dl-camphoric anhydride has been accomplished using a mixture of sodium borohydride and aluminum chloride. In many cases, the reduction of cyclic anhydrides with sodium borohydride can be controlled to achieve a regioselective reduction of one carbonyl group, leading to the formation of the corresponding lactone. This transformation is valuable as it provides access to chiral lactones which are important synthetic intermediates.
The table below summarizes the outcomes of various reductive transformations on camphoric anhydride.
| Reagent(s) | Product(s) | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) | Diol | Complete Reduction |
| Sodium Borohydride (NaBH₄) | Lactone (typically) or Diol | Partial or Complete Reduction |
| Sodium Borohydride / Aluminum Chloride (NaBH₄/AlCl₃) | Diol | Complete Reduction |
1r Camphoric Anhydride As a Chiral Auxiliary in Asymmetric Induction
Principles of Asymmetric Induction and Diastereomeric Control
Asymmetric induction is the process by which a chiral entity, such as a chiral auxiliary, influences the formation of a new stereocenter in a prochiral substrate, leading to a preferential formation of one enantiomer or diastereomer over the other. nih.govresearchgate.net The effectiveness of a chiral auxiliary like (1R)-camphoric anhydride (B1165640) lies in its ability to create a diastereomeric intermediate with the substrate. This temporary covalent attachment introduces a chiral environment that sterically and electronically biases the approach of a reagent to one of the two prochiral faces of the substrate.
The resulting diastereomeric transition states are unequal in energy, leading to different rates of formation for the possible stereoisomeric products. The degree of stereoselectivity achieved, often expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), is directly related to the energy difference between these transition states. Effective diastereomeric control requires a high degree of conformational rigidity in the chiral auxiliary-substrate conjugate, allowing for predictable and significant facial discrimination. The rigid bicyclic framework of camphor-derived auxiliaries provides this necessary conformational restriction. pharmaguideline.com
Applications in Diastereoselective Synthesis Mediated by (1R)-Camphoric Anhydride
While direct applications of this compound as a chiral auxiliary in diastereoselective synthesis are less commonly reported than its more derivatized counterparts like camphorsultam, its principles are foundational. Camphor-derived auxiliaries, in general, have demonstrated high efficacy in various carbon-carbon bond-forming reactions.
For instance, camphor-derived alcohols have been successfully employed as chiral auxiliaries in asymmetric Pauson-Khand bicyclizations, achieving high diastereoselectivities. uab.cat In one study, the intramolecular Pauson-Khand reaction of enol and ynol ethers derived from a camphor-based alcohol yielded bicyclic products with diastereoselectivities as high as 94:6. uab.cat
Another notable application is in the asymmetric Darzens reaction, where a chiral camphor-derived auxiliary was synthesized and utilized to produce glycidic esters with almost complete diastereocontrol. researchgate.net These examples, while not directly employing this compound, showcase the potential of the camphor (B46023) scaffold to induce high levels of stereoselectivity.
| Reaction Type | Chiral Auxiliary | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| Pauson-Khand Bicyclization | Camphor-derived neopentyloxy alcohol | up to 94:6 d.r. | uab.cat |
| Asymmetric Darzens Reaction | Camphor-derived chloroacetate | Complete diastereocontrol | researchgate.net |
Enantioselective Transformations Enabled by this compound
The ultimate goal of using a chiral auxiliary is to achieve high enantioselectivity in the final product after cleavage of the auxiliary. While specific examples detailing the direct use of this compound to enable enantioselective transformations are not extensively documented in readily available literature, the principles of its function are clear. By controlling the formation of diastereomers in an intermediate step, the subsequent removal of the chiral auxiliary from the separated major diastereomer yields the desired enantiomerically enriched product.
The success of camphor-derived auxiliaries in achieving high enantioselectivity is well-established. For example, derivatives of (+)-camphoric acid have been used as ligands in the enantioselective ethylation of benzaldehyde with diethylzinc, yielding 1-phenyl-1-propanol with enantiomeric excesses of up to 96%. This highlights the effectiveness of the camphor backbone in transferring chiral information to create a highly enantioenriched product.
Diastereomeric Resolution Techniques Employing this compound Derivatives
Diastereomeric resolution is a classical and still widely used method for separating enantiomers. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org These diastereomers, having different physical properties such as solubility, can then be separated by conventional methods like crystallization or chromatography. libretexts.orglibretexts.org
This compound and its parent compound, (+)-camphoric acid, are effective resolving agents for racemic bases and alcohols. pharmaguideline.comspcmc.ac.in For the resolution of a racemic base, it can be reacted with (+)-camphoric acid to form diastereomeric salts. Due to their different solubilities, one diastereomeric salt will preferentially crystallize, allowing for its separation from the other. Subsequent treatment of the separated salt with a base regenerates the enantiomerically pure amine and the resolving agent.
Similarly, racemic alcohols can be resolved by first converting them into diastereomeric esters or half-esters using a derivative of this compound. spcmc.ac.in For instance, a racemic alcohol can be reacted with the anhydride to form diastereomeric esters. These esters can then be separated by chromatography, and subsequent hydrolysis of each separated ester yields the individual enantiomers of the alcohol.
| Racemic Compound | Resolving Agent | Method of Separation | Reference |
| Racemic Bases | (+)-Camphoric acid | Fractional Crystallization | pharmaguideline.comspcmc.ac.in |
| Racemic Alcohols | This compound derivative | Chromatography | spcmc.ac.in |
1r Camphoric Anhydride As a Chiral Building Block in Complex Molecule Synthesis
Scaffold for Construction of Chiral Natural Products and Analogues
The structural framework of camphor (B46023) and its derivatives, such as (1R)-camphoric anhydride (B1165640), is a cornerstone in the stereocontrolled synthesis of natural products and their analogues. The well-defined stereochemistry of the camphor skeleton allows for its incorporation into target molecules, guiding the formation of new stereogenic centers with high precision unige.chresearchgate.net.
Researchers leverage the fixed conformation of the camphor unit to orchestrate a variety of chemical transformations, including rearrangements and functionalizations, often at positions that are not obviously reactive unige.chmdpi.com. This capability enables the synthesis of structurally diverse and complex molecules. The process often involves the cleavage of the C(1)/C(2) or C(2)/C(3) bonds within the camphor structure to yield chiral synthons that are then elaborated into the final natural product unige.chcdnsciencepub.com. This strategy effectively transfers the chirality of the starting material to the synthetic target.
Furthermore, camphor derivatives can act as chiral auxiliaries. In this role, the camphor-derived molecule is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction. After the desired chiral center has been created, the auxiliary is removed, having served its purpose of inducing chirality without being incorporated into the final product structure unige.ch. This approach has been successfully applied to the synthesis of enantiomerically pure α-amino acids, which are themselves fundamental building blocks for many natural products unige.chacgpubs.org.
Precursor to Chiral Ligands for Asymmetric Catalysis
The rigid structure of (1R)-camphoric anhydride provides an excellent foundation for the design of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.
Design and Synthesis of Camphor-Derived N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis. The synthesis of chiral NHC ligands derived from camphor allows for the introduction of stereochemical control in these catalytic systems. A common strategy involves using a camphor derivative, such as (1S)-(+)-ketopinic acid, as the chiral starting material.
A typical synthetic route involves a multi-step process:
Amidation: The carboxylic acid of the camphor derivative is reacted with an appropriate amine.
Reduction: The resulting amide is reduced to form a chiral diamine.
Cyclization: The diamine is then cyclized to form the core imidazolium or related heterocyclic salt, which is the direct precursor to the NHC ligand mdpi.comresearchgate.net.
This synthetic versatility allows for the creation of a library of NHC precursors with varied steric and electronic properties, enabling the fine-tuning of the catalyst's performance for specific reactions mdpi.comresearchgate.net. Both endo- and exo-diastereomers of these NHC precursors can often be prepared diastereoselectively mdpi.comresearchgate.net.
Integration into Chiral Metal Complexes for Catalytic Applications
Once the camphor-derived NHC ligand precursors (amidinium salts) are synthesized, they can be readily integrated into metal complexes. The NHC is typically generated in situ by deprotonation of the precursor salt with a strong base, and this carbene species then reacts with a metal precursor (e.g., a rhodium or palladium salt) to form the active chiral catalyst acs.org.
These camphor-based NHC-metal complexes have demonstrated their efficacy in a range of asymmetric catalytic transformations:
Rhodium-Catalyzed Asymmetric Ring Opening (ARO): Chiral Rh(I) complexes bearing camphor-derived NHC ligands functionalized with a sulfur moiety have been successfully used in the ARO of N-protected bicyclic substrates with various indoles as nucleophiles. These catalytic systems have achieved high product yields and excellent enantioselectivity acs.orgnih.gov.
Palladium-Catalyzed Asymmetric α-Arylation: Chiral six-membered NHC-palladium(II) complexes derived from camphor have been applied to the asymmetric intramolecular α-arylation of amides, leading to the formation of 3,3-disubstituted oxindoles. Studies have shown a clear relationship between the steric demand of the NHC ligand and the resulting catalytic activity and enantiodiscrimination figshare.com.
Asymmetric Benzoin Reaction: The potential of camphor-derived NHC precursors as organocatalysts has been explored in reactions like the asymmetric benzoin condensation, although challenges such as procatalyst instability under basic conditions have been noted mdpi.comresearchgate.net.
Intermediate for Pharmaceutical Research and Fine Chemical Synthesis
The utility of this compound extends to its role as a key intermediate in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries mallakchemicals.comevonik.com. Its derivatives serve as valuable chiral building blocks for constructing complex molecular architectures with specific stereochemistry, which is often crucial for biological activity.
Synthesis of Chiral Benzimidazole (B57391) Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds found in a wide array of pharmacologically active molecules, including antiviral, anticancer, and anthelmintic agents ihmc.usnih.gov. The introduction of chirality into the benzimidazole scaffold can significantly influence its interaction with biological targets.
This compound can serve as a precursor to chiral diamines, which are essential building blocks for synthesizing chiral benzimidazoles mdpi.comresearchgate.net. A general and widely used method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde . By using a chiral diamine derived from camphor, chirality can be installed into the resulting benzimidazole structure.
For example, a synthetic approach has been developed to prepare a camphor-derived diamine which is then used to construct a novel benzimidazole derivative, 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole researchgate.net. This demonstrates a direct pathway from a camphor-derived intermediate to a complex chiral heterocyclic system of potential interest in medicinal chemistry.
Preparation of Stereodefined Arylpiperidine Derivatives
The arylpiperidine motif is a key structural component in many central nervous system (CNS) active drugs, including antipsychotics and analgesics nih.gov. The specific stereochemistry of these molecules is critical for their therapeutic efficacy and selectivity.
This compound provides a chiral starting point for the synthesis of stereodefined building blocks that can be incorporated into arylpiperidine structures. While direct, single-step conversions are uncommon, multi-step synthetic routes can utilize camphor-derived intermediates to control the stereochemistry of the final piperidine ring. For instance, camphor can be used to synthesize chiral piperidine derivatives through sequences involving the formation of enamines or other heterocyclic intermediates acgpubs.orgacgpubs.org. A general strategy involves creating a chiral fragment from camphoric anhydride which is then used in a convergent synthesis, for example, through a key cyclization or coupling step that builds the piperidine ring. The inherent chirality of the camphor-derived fragment guides the stereochemical outcome of these transformations, enabling access to specific stereoisomers of the target arylpiperidine.
Derivatization to Dicyclo Imines with Defined Stereochemistry
This compound, and its parent compound (R)-(+)-camphor, serve as versatile starting materials for the synthesis of chiral ligands, including diamines with well-defined stereochemistry. The rigid camphor backbone is instrumental in transferring chirality during synthetic sequences. The synthesis of chiral diamines often proceeds through the formation of imine or diimine intermediates, which are subsequently reduced to the corresponding amines.
A common strategy involves the derivatization of camphor to create precursors that can be converted into diamines. For instance, novel chiral 1,3-diamines have been synthesized from (+)-camphoric acid. This process involves the reaction of a camphor-derived diamine precursor, 1,3-diamino-1,2,2-trimethylcyclopentane, with aromatic aldehydes to form the corresponding diimines. These intermediates are then reduced to yield the final chiral 1,3-diamine ligands. researchgate.net
Similarly, chiral 1,5-diamines can be synthesized from (R)-(+)-camphor. The process begins with the formation of a keto-oxime from camphor, which is then reduced to an alcohol. scielo.br This intermediate can be further transformed into a monotosylated-1,5-diamine. scielo.br The synthesis pathway showcases how the stereochemistry inherent in the starting camphor molecule is used to direct the formation of new chiral centers, resulting in enantiopure diamines that have significant potential as building blocks in asymmetric synthesis or as ligands for asymmetric catalysis. scielo.brscienceopen.comresearchgate.net
Role in Advanced Materials Science
Synthesis of Chiral Polymer Precursors (e.g., Aliphatic-Aromatic Copolyesters)
This compound and its diacid form, (1R,3S)-(+)-camphoric acid, are valuable bio-based building blocks for creating advanced polymers. Their rigid, chiral, five-membered aliphatic ring structure can be incorporated into polymer backbones to impart specific thermal, mechanical, and barrier properties.
High molecular weight, fully bio-based random copolymers have been successfully synthesized using (1R, 3S)-(+)-Camphoric Acid (CA) in combination with an aromatic diacid, 2,5-furandicarboxylic acid (FDCA), and a diol, 1,4-butanediol (BD). mdpi.comresearchgate.net The synthesis is typically achieved through a two-stage melt polycondensation process, which avoids the use of solvents. mdpi.comresearchgate.net
The first stage is an esterification or transesterification reaction, followed by a second polycondensation stage conducted at high temperature and under vacuum to increase the molecular weight of the polymer. mdpi.comrsc.org The incorporation of the camphoric acid moiety allows for the modulation of the copolyester's properties. Research has shown that varying the amount of the camphoric co-unit in the polymer chain can tune the material's characteristics. For example, the addition of camphor moieties can lead to improved interchain interactions, which in turn enhances the functional properties of the resulting copolyester, making it suitable for applications like sustainable food packaging. mdpi.comresearchgate.net
The resulting aliphatic-aromatic copolyesters are characterized by various analytical techniques to determine their molecular weight, thermal properties, and structural features.
Table 1: Properties of Copolyesters Derived from Camphoric Acid (CA) and 2,5-Furandicarboxylic Acid (FDCA)
| Copolymer Composition (CA mol%) | Number Average Molecular Weight (Mn) (g/mol) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
|---|---|---|---|
| 0 | 32,000 | 45 | 391 |
| 5 | 34,000 | 42 | 388 |
| 10 | 35,000 | 39 | 386 |
| 15 | 31,000 | 35 | 384 |
This table is interactive. Data is representative of trends observed in scientific literature. mdpi.comresearchgate.net
Application as Structure-Guiding Agents in Zeolite Synthesis
Zeolites are crystalline microporous aluminosilicates with well-defined pore structures, making them highly valuable as catalysts and adsorbents. mdpi.com Their synthesis often requires the use of organic molecules known as organic structure-directing agents (OSDAs) or templates. These OSDAs guide the organization of silicate and aluminate precursors into a specific framework topology. mdpi.comnih.gov After crystallization, the OSDA is typically removed by calcination, leaving behind the porous zeolite structure.
While a wide variety of organic molecules, particularly quaternary ammonium compounds, have been used as OSDAs, the specific application of this compound as a direct structure-guiding agent in conventional zeolite synthesis is not extensively documented in prominent research literature. mdpi.com
However, the structural and chiral features of camphoric acid have been leveraged in the related field of metal-organic frameworks (MOFs), specifically in creating materials with zeolite-like topologies, known as metal-organic zeolites (MOZs). In this context, d-camphoric acid has been used as a ligand that, along with other linkers, coordinates with metal ions to construct a homochiral MOZ. acs.org In this application, the camphoric acid becomes an integral part of the final framework rather than a removable template. acs.orgcsulb.edu This demonstrates the powerful structure-directing ability of the camphor backbone in organizing molecular components into highly ordered, porous, and chiral solid-state materials. csulb.edu
Mechanistic and Theoretical Investigations of 1r Camphoric Anhydride Reactivity
Elucidation of Reaction Mechanisms Involving (1R)-Camphoric Anhydridebenchchem.com
The primary reaction mechanism for (1R)-camphoric anhydride (B1165640) involves nucleophilic acyl substitution. The anhydride functional group contains two electrophilic carbonyl carbons. A nucleophile will attack one of these carbons, leading to the opening of the anhydride ring.
Key research findings on its reaction mechanisms include:
Reaction with Amines: (1R)-Camphoric anhydride reacts with primary and aromatic amines to form cyclic imides or amides. For instance, its reaction with o-phenylenediamine (B120857) involves a cyclocondensation to produce benzimidazole (B57391) derivatives. iucr.orgnih.gov This transformation proceeds by nucleophilic attack of the amine on one of the carbonyl groups, followed by intramolecular cyclization and dehydration. Studies show that these reactions can proceed with high yields, sometimes up to 98%, when conducted under specific conditions, such as heating the reagents without a solvent. researchgate.net
Influence of Catalysts: The addition of a Lewis acid like anhydrous zinc chloride to the reaction mixture with aromatic amines was found to decrease the total yield and slow the conversion, indicating that uncatalyzed thermal conditions are optimal for this specific transformation. nih.gov
Hydrolysis: Like most anhydrides, this compound can be hydrolyzed back to its parent dicarboxylic acid, (1R)-camphoric acid. This reaction is a standard nucleophilic acyl substitution with water acting as the nucleophile.
The table below summarizes the conditions for a typical reaction involving this compound.
| Reactant | Conditions | Product | Yield | Reference |
| o-phenylenediamine | Reflux, no solvent, 3h | Benzimidazole derivatives | 70% (total) | nih.gov |
| 1,3-diaminopropane | Reflux in phenol, 3h | Cyclic amide | 90% | nih.gov |
| Ethylenediamine | Reflux in phenol, 2h | Imidazoline derivative | 80% | nih.gov |
| Amine 3o | Reflux, no solvent, 30 min | Imide 4o | 98% | researchgate.net |
Stereochemical Course of Reactions with (1R)-Camphoric Anhydrideoregonstate.edu
The fixed, chiral structure of this compound is instrumental in directing the stereochemical outcome of reactions. Its rigid bicyclic [3.2.1] system effectively shields one face of the molecule, forcing the nucleophilic attack to occur from the less sterically hindered direction. This property is the basis for its use as a chiral auxiliary in asymmetric synthesis. msuniv.ac.in
Asymmetric Synthesis: When reacted with a racemic mixture, the chiral anhydride can lead to the formation of diastereomers, which can then be separated. This is a key step in kinetic resolution. For example, the reaction with racemic amines or alcohols results in diastereomeric amides or esters, allowing for the resolution of the racemate.
Retention of Configuration: In reactions such as the cyclocondensation with o-phenylenediamine, the chiral centers of the camphoric anhydride moiety are retained in the final product. iucr.orgnih.gov This ensures the transfer of stereochemical information from the starting material to the product, which is crucial for the synthesis of enantiomerically pure compounds. nih.govontosight.ai The stereochemistry of these reactions can be controlled by the coordination mode of the reactants to a chiral catalyst and the direction of the nucleophilic attack. researchgate.net
Computational Chemistry and Molecular Modeling Studiesbenchchem.com
Computational studies have provided significant insights into the structure, stability, and reactivity of this compound. These theoretical approaches complement experimental findings and help rationalize observed phenomena.
A combined approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Molecular Dynamics (MD) simulations, and Quantum Mechanical (QM) calculations has been employed to achieve a full structural characterization of camphoric anhydride in solution. acs.orgresearchgate.netresearchgate.net This method allows for the selection of plausible molecular geometries for more intensive QM geometry optimizations. acs.orgresearchgate.net
DFT calculations are a powerful tool for investigating reaction mechanisms at a molecular level. By modeling the energy profile of a reaction, researchers can identify transition states and intermediates, providing a quantitative understanding of reaction pathways and selectivity.
Transition State Location: For reactions involving camphor-derived ligands, DFT has been used to generate free-energy profiles and locate the expected transition states. core.ac.uk This information helps in understanding the rate-determining step of the reaction.
Mechanism Elucidation: In nickel-catalyzed reactions, DFT calculations of transition states have been used to distinguish between possible reaction pathways, such as a non-radical insertion mechanism versus a radical-mediated bromine abstraction. researchgate.net
Ligand Design: DFT methods have been utilized to design novel tridentate ligands derived from camphor (B46023). By calculating properties like the phosphine (B1218219) ligand dissociation energy of a putative catalyst, researchers can computationally assess the viability of new catalyst designs before attempting their synthesis. core.ac.uk
The reactivity and stereodirecting ability of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis reveals the most stable arrangement of atoms in the molecule.
Ring Conformation: X-ray crystallography and computational analysis show that the six-membered ring of this compound adopts a half-boat conformation. psu.edu This significant deviation from planarity is a key feature of its structure. The five-membered ring in its derivatives often adopts a twisted conformation. iucr.orgnih.gov
Dihedral Angles: The angle between the six- and five-membered rings has been measured at 80.3 degrees. Such conformational preferences have profound implications for the molecule's utility as a chiral auxiliary.
Substituent Effects: The presence of substituents has a strong influence on the conformation of the anhydride ring, which in turn affects the molecule's circular dichroism (CD) spectra. psu.edu The analysis of these spectra relies on a precise knowledge of the ring geometry. psu.edu
Advanced Spectroscopic Characterization in Research Contextsbenchchem.comoregonstate.edu
Advanced spectroscopic techniques are indispensable for the unambiguous characterization of this compound and its derivatives.
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules, providing precise data on bond lengths, bond angles, and absolute stereochemistry.
The crystallographic data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₄O₃ | psu.edu |
| Molecular Weight | 182.22 g/mol | psu.edu |
| Crystal System | Orthorhombic | psu.edu |
| Space Group | P2₁2₁2₁ | psu.edu |
| a | 6.486 (1) Å | psu.edu |
| b | 11.203 (2) Å | psu.edu |
| c | 13.027 (2) Å | psu.edu |
| Volume | 946.6 ų | psu.edu |
| Z | 4 | psu.edu |
| Temperature | 290 (1) K | psu.edu |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structural elucidation of this compound. This non-destructive method provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemical arrangement, which is crucial for confirming the rigid bicyclic system of the molecule. nih.govmdpi.com Both ¹H and ¹³C NMR spectroscopy are routinely employed to characterize this compound.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the protons in the molecule. orgsyn.org The spectrum is notable for the presence of three sharp singlet signals, each integrating to three protons, which correspond to the three methyl groups in the structure. orgsyn.org These singlets are found at approximately 1.07, 1.14, and 1.36 ppm. orgsyn.org The remaining protons on the bicyclic framework appear as complex multiplets in the region of 2.11 to 2.50 ppm. orgsyn.org The specific chemical shifts and the absence of coupling for the methyl signals provide strong evidence for their attachment to quaternary carbon atoms, a key feature of the camphor skeleton.
Complementing the proton data, the ¹³C NMR spectrum offers a complete picture of the carbon framework. The spectrum of this compound in CDCl₃ shows distinct resonances for all ten carbon atoms. orgsyn.org The carbonyl carbons of the anhydride group are the most deshielded, appearing at approximately 166.0 and 170.3 ppm. orgsyn.org The quaternary carbons to which the methyl groups are attached, along with the other carbons of the bicyclic ring, resonate at various chemical shifts, including 16.0, 17.9, 18.7, 31.5, 35.2, 48.7, and 54.1 ppm. orgsyn.org The number and chemical shifts of these signals are fully consistent with the known structure of camphoric anhydride.
Advanced NMR techniques, such as two-dimensional (2D) NMR, can be used for more detailed structural assignment, although for a well-established structure like this compound, 1D spectra are often sufficient for confirmation. journals.co.za The knowledge of the ring geometry is crucial for interpreting the NMR spectra of such glutaric anhydride derivatives. psu.edu The rigid, strained nature of the bicyclic system in camphoric anhydride results in specific dihedral angles between protons, which would be reflected in their coupling constants if they were not part of complex multiplets. The structural information derived from NMR is also essential for analyzing the results of other characterization methods, such as circular dichroism (CD) spectroscopy, which is sensitive to the molecular geometry. psu.edu
Detailed NMR Data for this compound
Below are the detailed ¹H and ¹³C NMR spectral data for this compound, which are instrumental in its structural verification.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.07 | s | 3H | Methyl protons |
| 1.14 | s | 3H | Methyl protons |
| 1.36 | s | 3H | Methyl protons |
| 2.11 | m | 2H | Methylene/methine protons |
| 2.50 | m | 2H | Methylene/methine protons |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 16.0 | Methyl carbon |
| 17.9 | Methyl carbon |
| 18.7 | Methyl carbon |
| 31.5 | Methylene/methine carbon |
| 35.2 | Methylene/methine carbon |
| 48.7 | Quaternary/methine carbon |
| 54.1 | Quaternary/methine carbon |
| 166.0 | Carbonyl carbon |
| 170.3 | Carbonyl carbon |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Research on Novel Derivatives and Functional Analogues of 1r Camphoric Anhydride
Synthesis and Exploration of Halogenated Camphoric Anhydrides
The introduction of halogen atoms to the camphoric anhydride (B1165640) scaffold serves to modify its electronic properties and provide handles for further functionalization. Research in this area has focused on understanding the regioselectivity of halogenation and utilizing these new derivatives.
Early studies on dihalocamphors, including dichloro-, dibromo-, chlorobromo-, and bromochloro- variants, involved oxidation with selenium dioxide followed by hydrogen peroxide to yield the corresponding camphoric acid and its anhydride. chim.it These experiments were crucial in determining the positions of the halogen atoms, concluding that they did not occupy the 3- and 4-positions of the camphor (B46023) skeleton. chim.it Further structural insights revealed that (1R)-camphoric anhydride forms a single mono-bromo derivative, which indicates the presence of only one α-hydrogen atom available for substitution. nih.gov
More recent work has utilized halogenated derivatives of the parent (1R,3S)-camphoric acid to synthesize more complex chiral molecules. For instance, (1R,3S)-N,N'-Bis(5-bromosalicylidene)-1,3-diamino-1,2,2-trimethylcyclopentane, a dibrominated salen ligand, was synthesized from a diamine derived directly from (1R,3S)-camphoric acid. researchgate.net This highlights a strategy where halogenation of a related precursor, rather than the anhydride itself, is used to build sophisticated ligand architectures.
Table 1: Research Findings on Halogenated Camphor Derivatives
| Research Focus | Key Findings | Reference |
|---|---|---|
| Oxidation of Dihalocamphors | Oxidation to camphoric anhydrides revealed that halogen atoms are not located at the 3- or 4-positions. | chim.it |
| Monobromination | This compound forms only one mono-bromo derivative, confirming a single reactive α-hydrogen. | nih.gov |
| Halogenated Ligand Synthesis | A dibrominated chiral salen ligand was synthesized from a diamine precursor derived from (1R,3S)-camphoric acid. | researchgate.net |
Development of Chiral Tricyclic Iminolactone Derivatives
A significant area of research has been the transformation of this compound and its precursors into more complex, rigid chiral auxiliaries. Among the most successful are the chiral tricyclic iminolactones, which have proven highly effective in the asymmetric synthesis of α-amino acids.
These camphor-derived tricyclic imino-lactones have been successfully employed as chiral auxiliaries for the synthesis of not only α-amino acids but also α,α-disubstituted α-amino acids and enantiopure 3-aryl-2,3-diaminopropanoic acids, consistently achieving excellent diastereoselectivities. researchgate.net
Table 2: Performance of Chiral Tricyclic Iminolactone in Asymmetric Synthesis
| Step | Reactant/Product | Yield | Diastereoselectivity/Enantioselectivity | Reference |
|---|---|---|---|---|
| Synthesis of Chiral Auxiliary | Tricyclic iminolactone from (1R)-(+)-camphor | 50% (overall) | N/A | bohrium.comescholarship.org |
| Alkylation | α-monosubstituted iminolactones | 74-96% | >98% de | bohrium.comescholarship.org |
| Hydrolysis | Desired α-amino acids | Good | High ee | bohrium.com |
| Chiral Auxiliary Recovery | Recovered chiral auxiliary | Nearly quantitative | N/A | bohrium.com |
Bioinspired Transformations of Camphor-Derived Scaffolds
Camphor is considered one of nature's "privileged scaffolds," readily available from natural sources and serving as a starting point for a vast array of chemical transformations. chim.it This has inspired researchers to use the camphor skeleton, the direct precursor to this compound, in bioinspired transformations to access complex molecules, including other natural products.
One prominent strategy is biocatalysis, which uses enzymes or whole organisms to achieve selective transformations that are difficult to perform with conventional chemical methods. For example, the P450cam enzyme system from the bacterium Pseudomonas putida can selectively oxidize the non-activated C5 position of camphor. researchgate.net This biocatalytic oxidation was used to produce bornane-2,5-dione, a bifunctional camphor derivative, via a 5-hydroxy ketone intermediate. researchgate.net In another example, the biocatalytic reduction of camphor using Baker's yeast (Saccharomyces cerevisiae) has been explored as an alternative to chemical synthesis for producing specific stereoisomers of borneol. researchgate.net
Beyond direct biocatalysis, the camphor framework is used in "scaffold remodeling" strategies to synthesize other complex terpenes. escholarship.orgresearchgate.netnih.gov In this bio-inspired approach, the readily available camphor skeleton is selectively rearranged through a series of bond-forming and bond-cleaving reactions to construct entirely new carboskeletons. escholarship.org This has been successfully applied to the total synthesis of nine longiborneol (B1213909) sesquiterpenoids, where functionalized camphor derivatives served as ideal synthetic precursors. escholarship.org This strategy allows chemists to leverage the innate chirality of camphor to access a diverse range of natural product architectures. chim.itescholarship.org
Design of Hybrid Chiral Architectures Based on Camphoric Anhydride
The well-defined chirality and functionality of this compound and its derivatives make them excellent building blocks for constructing advanced hybrid materials. These architectures combine the chiral organic component with inorganic structures to create materials with novel chiroptical, catalytic, or sensing properties.
A notable application is in the field of metal-organic frameworks (MOFs). (1R,3S)-(+)-Camphoric acid has been used as a chiral director in the synthesis of coordination polymers. During nucleation, the camphoric acid appears to coordinate to the metal center, acting as a seed that dictates the handedness of the final, extended network. semanticscholar.org This demonstrates a powerful method for transferring chirality from a single molecule to a bulk crystalline material.
Another innovative example is the creation of photo-luminescent chiral nanocomposites. Researchers have successfully prepared a hybrid probe, email protected, by encapsulating ultra-small carbon dots (CDs) within a chiral coordination framework of Europium and (1R, 3S)-(+)-camphoric acid (D-cam). acs.org This hybrid material exhibits good optical properties and has potential applications as a selective chemical sensor for chiral molecules like L-phenylalanine. acs.org
The principles of chirality transfer have also been explored in hybrid organic-inorganic perovskites. While not directly using camphoric anhydride, the concept relies on incorporating chiral organic cations, a role for which camphor-derived molecules are well-suited, to induce chirality in the inorganic lattice, generating materials with unique responses to polarized light. mdpi.com
Table 3: Examples of Hybrid Chiral Architectures from Camphor Derivatives
| Hybrid Architecture Type | Chiral Component | Inorganic Component | Application/Feature | Reference |
|---|---|---|---|---|
| Chiral Coordination Polymer | (1R,3S)-(+)-Camphoric acid | Metal ions (e.g., Zinc) | Directs the handedness of the polymer network. | semanticscholar.org |
| Luminescent Nanocomposite | (1R,3S)-(+)-Camphoric acid (D-cam) | Europium (Eu) and Carbon Dots (CDs) | Selective luminescence sensing of L-phenylalanine. | acs.org |
| Chiral Hybrid Perovskites | Chiral organic cations (general concept) | Lead-halide lattice | Potential for materials with strong chiroptical responses. | mdpi.com |
Emerging Trends and Future Research Directions for 1r Camphoric Anhydride
Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies
The application of green chemistry principles is crucial for developing environmentally benign chemical processes. researchgate.netresearchgate.net (1R)-Camphoric anhydride (B1165640), being derivable from the natural and renewable feedstock camphor (B46023), is intrinsically aligned with the goals of sustainable chemistry. Future research will likely focus on minimizing the environmental impact of its synthesis and application.
Key areas of development include:
Use of Greener Solvents: Shifting from traditional hazardous organic solvents to greener alternatives like water, supercritical CO₂, or ionic liquids in reactions involving (1R)-camphoric anhydride. researchgate.net Water, for instance, can enhance reaction rates and selectivity in certain transformations like Diels-Alder reactions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. sphinxsai.com This involves choosing reactions and reagents that are highly efficient.
Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. The development of recyclable, polymer-supported catalysts for reactions with this compound represents a significant step toward sustainability. researchgate.net
Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to conduct reactions at lower temperatures and for shorter durations, thus reducing energy consumption compared to conventional heating methods. researchgate.net
The integration of these principles will not only reduce the environmental footprint of processes involving this compound but also enhance their economic viability.
Table 1: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application in the Context of this compound |
|---|---|
| Prevention | Designing synthetic pathways that minimize waste generation from the outset. |
| Atom Economy | Maximizing the incorporation of atoms from reagents into the final products derived from the anhydride. sphinxsai.com |
| Less Hazardous Synthesis | Using and generating substances with little to no toxicity. researchgate.net |
| Safer Solvents & Auxiliaries | Replacing volatile organic compounds with water, supercritical fluids, or ionic liquids. researchgate.net |
| Energy Efficiency | Employing microwave or sonochemical methods to reduce reaction times and energy input. researchgate.net |
| Renewable Feedstocks | Utilizing camphor, a natural and renewable resource, as the primary source. |
| Catalysis | Preferring catalytic reagents over stoichiometric ones for improved efficiency and reduced waste. researchgate.net |
Novel Catalytic Roles and Organocatalytic Applications
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents a significant opportunity for this compound. Its inherent chirality and rigid framework make it an excellent starting point for the design of novel organocatalysts for asymmetric synthesis.
Future research is anticipated in the following areas:
Chiral Ligand Development: Modifying the anhydride structure to create novel chiral ligands for metal-catalyzed asymmetric reactions. The stereochemistry of the camphoric anhydride backbone can effectively control the spatial arrangement of the catalytic metal center, influencing the stereochemical outcome of the reaction.
Asymmetric Organocatalysis: Using derivatives of this compound directly as organocatalysts. For example, chiral amines, amides, or phosphines derived from the anhydride scaffold could be investigated for their ability to catalyze reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder reactions with high enantioselectivity.
Multi-catalyst Systems: Integrating this compound-based catalysts into cascade reactions where multiple catalytic transformations occur in a single pot, enhancing synthetic efficiency.
The development of new catalysts from this readily available chiral building block could provide more efficient and selective routes to valuable chiral molecules.
Site-Selective C-H Functionalization of Camphor Derivatives
Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the conversion of carbon-hydrogen bonds into new functional groups, streamlining the synthesis of complex molecules. umich.edusigmaaldrich.com Applying this technology to derivatives of this compound is a promising future research direction.
Challenges and opportunities include:
Regioselectivity: The camphor scaffold contains multiple C-H bonds. A key challenge is to develop catalytic systems that can selectively functionalize a specific C-H bond, avoiding the formation of product mixtures. sigmaaldrich.com
Catalyst Design: Chiral dirhodium complexes and other transition metal catalysts could be employed to achieve enantioselective C-H insertion reactions on substrates derived from this compound. nsf.gov This would enable the introduction of new stereocenters with high control.
Late-Stage Functionalization: C-H functionalization techniques could be used to modify complex molecules derived from this compound in the final stages of a synthesis, providing rapid access to a library of analogues for structure-activity relationship studies. umich.edu
Successfully applying C-H functionalization would provide a novel and efficient way to elaborate the camphoric anhydride skeleton, opening up new avenues for creating diverse and complex molecular architectures.
Applications in Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. rjraap.com Biocatalysis, the use of enzymes to perform chemical transformations, is particularly valued for its high selectivity under mild conditions. dntb.gov.uaucl.ac.uk
Future prospects for this compound in this field include:
Enzymatic Transformations: Using enzymes such as hydrolases, reductases, or oxygenases to selectively modify the this compound structure. For instance, enzymes could be used for stereoselective reduction of a carbonyl group or hydrolysis of the anhydride to a dicarboxylic acid, potentially differentiating between the two carbonyl groups.
Multi-step Synthesis: Designing multi-step reaction sequences where this compound is first modified using traditional chemical methods and then subjected to an enzymatic transformation to build molecular complexity with high stereocontrol. researchgate.net
Whole-Cell Biotransformation: Employing engineered microorganisms as "whole-cell" biocatalysts to convert this compound or its derivatives into more valuable products, which can be a cost-effective and sustainable approach. ucl.ac.uk
This synergistic approach can lead to the efficient synthesis of complex, optically pure compounds that are difficult to access through purely chemical methods. rjraap.comnih.gov
Table 2: Potential Chemoenzymatic Reactions Involving this compound Derivatives
| Enzyme Class | Potential Transformation on Camphor Scaffold | Synthetic Advantage |
|---|---|---|
| Hydrolases | Regioselective opening of the anhydride ring to form a mono-acid. | Access to unsymmetrical derivatives. |
| Oxidoreductases | Stereoselective reduction of ketone functionalities on the camphor ring. | Creation of new chiral centers. |
| Oxygenases | Site-selective hydroxylation of C-H bonds. | Introduction of functionality at unactivated positions. |
| Transferases | Glycosylation of hydroxylated camphor derivatives. | Synthesis of novel glycosides. |
Design of Smart Materials with Chiral Recognition Properties Based on this compound Scaffolds
The inherent chirality of this compound makes it an excellent building block for the creation of "smart" materials capable of chiral recognition—the ability to differentiate between the enantiomers of a chiral molecule. oaepublish.comnih.gov This is critical in fields like pharmaceuticals and sensor technology. nih.gov
Future research directions are focused on:
Chiral Polymers: Incorporating this compound units into polymer backbones or as pendant groups to create chiral stationary phases for chromatography, enabling the separation of racemic mixtures.
Molecular Imprinting: Using this compound derivatives as templates in molecular imprinting processes to generate polymers with cavities that are specifically shaped to bind one enantiomer of a target molecule over the other.
Chiral Sensors: Developing sensors where the binding of a specific enantiomer to a receptor site containing the this compound scaffold triggers a detectable signal, such as a change in color or fluorescence. oaepublish.com The development of electrochemical chiral sensors is a particularly promising area due to their simplicity and rapid response. nih.gov
These materials could have significant applications in enantioselective separations, asymmetric catalysis, and the development of advanced analytical devices. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for enantiopure (1R)-camphoric anhydride, and how can reaction purity be optimized?
- This compound is typically synthesized via dehydration of (1R,3S)-(+)-camphoric acid using methanesulfonyl chloride (MsCl) under controlled conditions. Critical parameters include stoichiometric ratios (e.g., 1:1.2 acid-to-MsCl), temperature (80–100°C), and inert atmosphere to minimize side reactions. Post-synthesis purification via recrystallization (e.g., acetone/hexane) achieves >95% purity .
- Alternative methods involve dimethyldicarbonate (DMDC) with salen catalysts (e.g., Mn-salen complexes), enabling cyclic anhydride formation at milder temperatures (50–70°C) with yields up to 85% .
Q. How is this compound characterized structurally and functionally in synthetic workflows?
- Spectral analysis : IR confirms anhydride C=O stretches (1780–1820 cm⁻¹). NMR (¹H/¹³C) identifies chiral centers: e.g., δ 2.8–3.2 ppm (bridgehead protons) and δ 170–180 ppm (carbonyl carbons) .
- Chiral purity : Polarimetry ([α]D²⁵ = +44° to +48° in CHCl₃) and chiral HPLC (e.g., Chiralpak IA column) validate enantiomeric excess (>99% ee) .
Q. What are common reactivity patterns of this compound in nucleophilic substitutions?
- The anhydride reacts with amines (e.g., N,N-dimethylethane-1,2-diamine) via nucleophilic attack at the carbonyl, followed by dehydration (180°C) to form N-substituted imides (80–87% yields). Steric hindrance at the camphor scaffold directs regioselectivity .
- With aromatic diamines (e.g., o-phenylenediamine), Lewis acids (ZnCl₂) accelerate cyclization but reduce yields (55% vs. 65% without catalysts) due to competing side reactions .
Advanced Research Questions
Q. How can this compound be leveraged in designing functional polymers with tailored dielectric properties?
- Blending this compound (5–25 wt%) into polystyrene matrices linearly increases dielectric constants (εᵣ = 2.44 + 0.13 × CA%). This modulates exciton energies in organic semiconductors (e.g., 700 nm absorption blue-shift by 30 nm at 25% CA) .
- Methodological note: Thin-film homogeneity is critical. Spin-coating at 2000 rpm with 10 mg/mL solutions in chloroform ensures uniform doping .
Q. What mechanistic insights explain contradictions in reaction yields when using this compound in Friedel-Crafts acylations?
- In benzene acylations with AlCl₃, yields vary (55–72%) due to competing resinification (e.g., C₂₂H₂₄O₂ byproducts) and solvent effects. Anhydrous conditions and low temperatures (0–5°C) favor phenyl camphoric acid (C₁₆H₂₀O₃) over oligomers .
- Kinetic studies suggest a two-step mechanism: (i) AlCl₃-mediated electrophilic activation of the anhydride, (ii) slow benzene acylation (rate-limiting) .
Q. How can researchers mitigate byproduct formation during bromination of this compound?
- Using PBr₃/Br₂ instead of PCl₅/Br₂ minimizes unbrominated byproducts (<5% vs. 15–20%). Excess Br₂ (1.5 eq.) and 48-hour reaction times at 40°C optimize 8-bromocamphoric anhydride yields (70–75%) .
- Post-reaction quenching with NaHCO₃ and column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the product .
Q. What strategies resolve discrepancies in reported solvatochromic effects of this compound-doped films?
- Discrepancies arise from film thickness variations (50–200 nm) affecting polarity gradients. Ellipsometry-calibrated films (100 ± 5 nm) and standardized PL measurements (λₑₓ = 450 nm) reduce data scatter .
- Advanced tip: Use density functional theory (DFT) to model dipole-dipole interactions between CA and host matrices, predicting εᵣ adjustments ±0.1 accuracy .
Methodological Best Practices
- Synthesis optimization : Monitor reaction progress via TLC (hexane/EtOAc 3:1, Rf = 0.4 for anhydride) .
- Data validation : Cross-reference XRD (CCDC deposition codes, e.g., 1838812–1838815) and elemental analysis (±0.3% tolerance) .
- Contradiction resolution : Replicate conflicting protocols with controlled variables (e.g., humidity, catalyst purity) and report deviations transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
